molecular formula C16H14FN3O B2584130 N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1448036-36-9

N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No. B2584130
CAS RN: 1448036-36-9
M. Wt: 283.306
InChI Key: YGAYGFLQDNBXKR-UHFFFAOYSA-N
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Description

The compound “N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide” is a complex organic molecule. The name suggests it contains an indazole core, which is a type of heterocyclic aromatic compound . The molecule also contains a carboxamide group and a fluoro-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indazole core, which is a fused two-ring system consisting of a benzene ring and a pyrazole ring. Attached to this core is a carboxamide group (which contains a carbon, oxygen, and nitrogen) and a 2-fluoro-4-methylphenyl group .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Indazole derivatives, similar in structure to N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide, have been explored for their potential in amyloid imaging within Alzheimer's disease research. Amyloid imaging ligands, such as those derived from indazole, enable the in vivo measurement of amyloid deposits in the brain, providing crucial insights into the pathophysiological mechanisms and progression of Alzheimer's disease. This technique facilitates the early detection of the disease and aids in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Synthetic Routes for Bioactive Compounds

Indazole-based compounds, such as this compound, play a critical role in the development of new drugs due to their significant biological activities. These activities include anti-inflammatory and anticancer effects, among others. The synthetic routes for creating such indazole derivatives are crucial for the development of novel therapeutic agents. Studies focusing on these synthetic pathways provide valuable insights into creating more effective and targeted medications (Kaushik et al., 2019).

Therapeutic Applications of Indazole Derivatives

The indazole scaffold is fundamental in developing compounds with potential therapeutic value, including those related to this compound. These derivatives exhibit a broad spectrum of biological activities, making them promising candidates for treating various disorders, such as cancer, inflammation, and neurodegeneration. Research on indazole derivatives has identified compounds with promising anticancer and anti-inflammatory activities, highlighting the versatility and significance of indazole-based structures in medicinal chemistry (Denya, Malan, & Joubert, 2018).

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAYGFLQDNBXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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